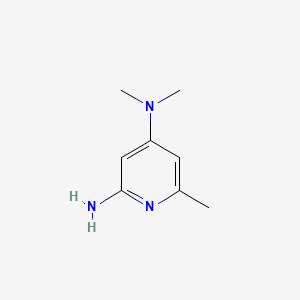

2-Amino-4-dimethylamino-6-methylpyridine

Description

Overview of Substituted Pyridines in Organic Synthesis and Materials Science

Substituted pyridines are of paramount importance in the realm of organic synthesis, serving as versatile building blocks and catalysts. The nitrogen atom in the pyridine (B92270) ring can act as a nucleophile or a base, and its electronic properties are finely tunable by the nature and position of its substituents. For instance, aminopyridines are well-established as potent ligands in coordination chemistry and as precursors for the synthesis of more complex heterocyclic systems. wustl.educhemicalbook.com They are integral components in the development of numerous pharmaceuticals, including anti-inflammatory drugs and agents targeting the central nervous system. researchgate.net

In the field of materials science, substituted pyridines are incorporated into polymers and organic dyes, contributing to their electronic and optical properties. Their ability to coordinate with metal ions is harnessed in the creation of functional materials such as catalysts, sensors, and molecular magnets. The diverse applications of substituted pyridines underscore the significance of synthesizing and characterizing new derivatives with tailored functionalities.

Rationale for Research on 2-Amino-4-dimethylamino-6-methylpyridine and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its structural components and related analogues. The presence of two amino-type substituents, the primary amino group at the 2-position and the tertiary dimethylamino group at the 4-position, is expected to render the pyridine ring highly electron-rich. This electronic enrichment can significantly influence its reactivity, making it a potentially valuable intermediate in various chemical transformations.

Furthermore, the study of analogous compounds provides a compelling case for the exploration of this compound. For instance, derivatives of 2-aminopyridine (B139424) have been investigated for their potential as inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents. nih.govnih.gov The introduction of a dimethylamino group, a strong electron-donating substituent, could further modulate the biological activity and physical properties of the molecule. Research into compounds such as 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile highlights the chemical tractability and potential for functionalization of pyridines bearing multiple amino groups. nih.gov

The methyl group at the 6-position can also influence the molecule's properties, affecting its steric profile and solubility. The systematic study of such substituted pyridines is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with novel applications in medicine and materials science. Therefore, dedicated research into the synthesis, characterization, and reactivity of this compound is a logical and promising avenue for scientific exploration.

Structure

3D Structure

Properties

CAS No. |

137440-97-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-N,4-N,6-trimethylpyridine-2,4-diamine |

InChI |

InChI=1S/C8H13N3/c1-6-4-7(11(2)3)5-8(9)10-6/h4-5H,1-3H3,(H2,9,10) |

InChI Key |

VYXZVYMNCWBSBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N)N(C)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Dimethylamino 6 Methylpyridine and Its Complexes

Vibrational Spectroscopic Investigations (FT-IR, FT-Raman)

Correlation of Experimental and Theoretically Predicted Spectra

The correlation between experimentally obtained spectra and those predicted by theoretical calculations is a cornerstone of modern structural elucidation. For substituted pyridines, Density Functional Theory (DFT) is a commonly employed computational method to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations for similar molecules, such as 2-amino-4-methylpyridine (B118599), have shown a high degree of correlation with experimental findings, particularly when using methods like B3LYP with a 6-311++G(d,p) basis set.

For instance, studies on related compounds reveal that calculated vibrational frequencies often correspond closely with experimental infrared and Raman spectra, aiding in the precise assignment of vibrational modes. Similarly, theoretical NMR chemical shifts, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically show strong linear correlations with experimental data. This synergy is crucial for validating molecular structures and understanding the electronic effects of substituents on the pyridine (B92270) ring. While specific correlated data for 2-Amino-4-dimethylamino-6-methylpyridine is not available, the established success of these predictive methods for analogous compounds suggests they would be highly effective for this molecule as well.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity and electronic environment can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Based on data from analogous structures like 2-amino-6-methylpyridine (B158447) and other substituted aminopyridines, the expected chemical shifts for this compound can be predicted. The electron-donating nature of the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups, along with the methyl (-CH₃) group, significantly influences the electron density of the pyridine ring, thereby affecting the chemical shifts.

The protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The dimethylamino group's protons would likely produce a singlet, while the methyl group attached to the ring would also appear as a singlet, typically in the upfield region. The protons of the primary amino group may appear as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will resonate at distinct frequencies depending on the attached functional groups. The carbon atoms bonded to the nitrogen of the amino and dimethylamino groups are expected to be significantly shifted. The tables below provide hypothetical, yet representative, ¹H and ¹³C NMR chemical shift data based on known substituent effects in pyridine systems.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (Position 3) | ~5.8 - 6.2 | Singlet |

| Pyridine-H (Position 5) | ~6.0 - 6.4 | Singlet |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet |

| Dimethylamino (-N(CH₃)₂) | ~2.9 - 3.1 | Singlet |

| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C (Position 2) | ~158 - 162 |

| Pyridine-C (Position 4) | ~155 - 159 |

| Pyridine-C (Position 6) | ~150 - 154 |

| Pyridine-C (Position 3) | ~95 - 105 |

| Pyridine-C (Position 5) | ~100 - 110 |

| Dimethylamino (-N(CH₃)₂) | ~38 - 42 |

| Methyl (-CH₃) | ~20 - 25 |

Structural Confirmation and Purity Assessment via NMR

The definitive assignment of proton and carbon signals through NMR spectroscopy serves as a primary method for structural confirmation. The number of unique signals in both ¹H and ¹³C spectra indicates the molecule's symmetry. For this compound, the distinct chemical shifts for each proton and carbon atom would confirm the substitution pattern on the pyridine ring.

Furthermore, NMR is a powerful technique for assessing sample purity. The presence of unexpected peaks in the spectrum would indicate impurities. The integration of proton signals can be used to determine the relative ratios of different compounds in a mixture, allowing for quantitative purity analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and its photoluminescent properties.

Electronic Transitions and Optical Transparency Window Analysis

Substituted aminopyridines typically exhibit strong absorption bands in the ultraviolet region due to π-π* and n-π* electronic transitions within the aromatic system. The presence of electron-donating groups like amino and dimethylamino moieties generally causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. For this compound, one would expect absorption bands in the near-UV range.

The optical transparency window refers to the range of wavelengths where the compound does not significantly absorb light. This property is crucial for applications in optical materials. The analysis of the UV-Vis spectrum would define this window, which for this compound, is expected to begin in the visible region of the spectrum.

Photoluminescence Properties and Emission Characteristics

Many aminopyridine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (corresponding to an absorption band), the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift).

The fluorescence quantum yield and lifetime are key parameters that characterize the emission efficiency and dynamics. These properties are often sensitive to the solvent environment. While specific data for this compound is not available, related compounds such as 6-alkylamino-2-amino-4-[(4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles have been shown to exhibit fluorescence in solution with emission maxima in the blue-to-green region of the visible spectrum. It is plausible that this compound would also exhibit fluorescent properties, with the exact emission characteristics depending on its specific electronic structure and environment.

Computational and Theoretical Chemistry of 2 Amino 4 Dimethylamino 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For pyridine (B92270) derivatives, these methods offer a reliable framework for analyzing their geometric and electronic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For pyridine derivatives, DFT is instrumental in optimizing molecular geometries and understanding their electronic properties. The B3LYP functional, a hybrid functional, is commonly employed for such calculations. nih.govrasayanjournal.co.in

The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. Studies on similar aminopyridine compounds have successfully used DFT methods to determine bond lengths, bond angles, and dihedral angles. rasayanjournal.co.innih.gov For instance, in a study on 2-amino-4,6-dimethyl pyrimidine, the optimized geometrical parameters obtained by the B3LYP method showed good agreement with experimental data. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For pyridine derivatives, a variety of basis sets have been shown to provide reliable results. The Pople-style basis sets, such as 6-311+G(d,p) and 6-311++G(d,p), are frequently used and have been found to be sufficient for studying tautomeric systems of amino aromatics. nih.govnih.gov

The B3LYP functional is a popular choice for exchange and correlation energies in studies of aminopyridines and their derivatives. nih.govscispace.com It has been demonstrated that for systems like 2- and 4-aminopyridines, the B3LYP/6-311+G(d,p) level of theory provides a good balance between computational cost and accuracy for geometric and energetic parameters. nih.gov While different basis sets can be used, their impact on the final geometric and energetic values is often not substantial. nih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridine Derivatives

| Functional | Basis Set | Common Applications |

| B3LYP | 6-31G(d,p) | Initial geometry optimizations, vibrational analysis. |

| B3LYP | 6-311+G(d,p) | Tautomeric studies, geometric and electronic properties. nih.gov |

| B3LYP | 6-311++G(d,p) | High-accuracy geometry, vibrational frequencies, NBO analysis. nih.govscispace.com |

| CAM-B3LYP | 6-31+G(d,p) | Electronic properties, NLO behavior. researchgate.net |

| PBE1PBE | 6-31+G(d,p) | Comparative electronic and NLO studies. researchgate.net |

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's chemical reactivity and kinetic stability. ripublication.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. ripublication.com

For aminopyridine derivatives, the HOMO is often located over the aminopyridine ring, indicating this is the region most likely to donate electrons in a chemical reaction. rasayanjournal.co.inresearchgate.net The LUMO, conversely, represents the region most likely to accept electrons. The HOMO-LUMO analysis reveals that charge transfer predominantly occurs within the molecule. rasayanjournal.co.inscirp.org Theoretical studies on related compounds like 2-amino-6-methylpyridine (B158447) have shown that the HOMO and LUMO are concentrated over the entire pyridinium molecule. researchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. ripublication.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization within a molecule. nih.govscispace.com It provides a detailed picture of the bonding and antibonding interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to indicate different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.comresearchgate.net

For aminopyridine derivatives, the MEP map typically shows negative potential regions around the nitrogen atoms of the pyridine ring and the amino group, making these sites favorable for interactions with electrophiles. researchgate.netthaiscience.info Conversely, the hydrogen atoms of the amino group and the methyl group generally exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net This analysis provides valuable insights into the molecule's intermolecular interactions and its potential binding sites. uni-muenchen.de

Visualization of Electron Density Distribution

Theoretical studies on substituted pyridine molecules frequently employ methods like Density Functional Theory (DFT) to visualize electron distribution through Molecular Electrostatic Potential (MEP) maps. These maps are crucial for understanding a molecule's reactivity, intermolecular interactions, and structural characteristics. For pyridine derivatives, MEP maps typically illustrate that the highest electron density is concentrated around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack.

In the case of 2-Amino-4-dimethylamino-6-methylpyridine, it is expected that the electron-donating nature of the amino (-NH2) and dimethylamino (-N(CH3)2) groups would significantly enhance the electron density on the pyridine ring. The nitrogen atoms within these functional groups would also exhibit high electron density. Conversely, the hydrogen atoms of the amino and methyl groups would show regions of lower electron density (electron deficiency). While no specific MEP map for this compound has been published, studies on other aminopyridines confirm this general pattern of electron distribution.

Identification of Electrophilic and Nucleophilic Sites for Reaction Prediction

The distribution of electron density directly informs the identification of electrophilic and nucleophilic centers. Based on the functional groups present in this compound, several reactive sites can be predicted.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms. The pyridine ring nitrogen is inherently nucleophilic, and its reactivity is further amplified by the presence of two strong electron-donating groups (amino and dimethylamino). The nitrogen atoms of the amino and dimethylamino groups themselves are also significant nucleophilic sites. This high nucleophilicity makes the molecule reactive towards various electrophiles. Research on related aminopyridines consistently shows that the endocyclic nitrogen of the pyridine ring is an efficient nucleophilic center, readily binding to metal ions and participating in protonation. mdpi.com

Electrophilic Sites: Electrophilic character is less pronounced in this electron-rich molecule. However, the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen atom, can act as electrophilic sites, especially after protonation of the ring nitrogen. Additionally, the methyl group's hydrogen atoms could potentially participate in reactions requiring proton abstraction.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extensive π-conjugated systems, often featuring electron donor and acceptor groups, are promising candidates for NLO materials.

Theoretical Calculations of Molecular Polarizability and First Hyperpolarizability

The NLO response of a molecule is quantified by its molecular polarizability (α) and first hyperpolarizability (β). These properties can be calculated using quantum chemical methods like DFT. For a molecule like this compound, the combination of the electron-donating amino and dimethylamino groups with the π-system of the pyridine ring is expected to result in a significant NLO response.

While specific calculations for this compound are not available, theoretical studies on other substituted pyridines provide insight. For instance, DFT investigations on 3-amino-4-(Boc-amino)pyridine and 6-Amino-2-methylpyridine-3-carbonitrile have shown that such molecules can possess substantial dipole moments and first hyperpolarizability values, suggesting their potential as NLO materials. scirp.orgresearchgate.net These studies typically find that the charge transfer from the donor groups to the pyridine ring system is key to the NLO properties.

Correlation with Experimental NLO Measurements (e.g., Z-scan techniques)

Experimental validation of theoretical NLO predictions is commonly performed using techniques like the Z-scan method, which measures the nonlinear absorption coefficient and nonlinear refractive index. There are no published experimental NLO measurements for this compound. However, research on other organic crystals, such as those derived from 2-amino-4,6-dimethylpyrimidine, has utilized the Z-scan technique to investigate third-order nonlinear optical susceptibility, demonstrating the utility of this method for characterizing NLO properties in related heterocyclic systems. researchgate.net

Theoretical Insights into Acid-Base Equilibria and Protonation States

The basicity and protonation behavior of aminopyridines are fundamental to their chemical reactivity. Computational studies can provide detailed insights into the most likely protonation sites and the stability of the resulting conjugate acids.

For this compound, there are three nitrogen atoms that could potentially be protonated. Theoretical calculations would likely predict that the pyridine ring nitrogen is the most basic and therefore the most favorable site for protonation. This is due to the delocalization of the positive charge across the aromatic system in the resulting pyridinium ion. The electron-donating effects of the amino and dimethylamino substituents would further increase the basicity of this ring nitrogen.

Experimental and theoretical work on the simpler analogue, 2-amino-4-methylpyridine (B118599), confirms that protonation indeed occurs on the pyridine N atom, leading to the formation of a 2-amino-4-methylpyridinium cation. nih.gov DFT studies on this cation have been used to analyze its structure and vibrational spectra. researchgate.net The presence of the additional, strongly donating dimethylamino group in the target molecule would be expected to enhance this basicity further.

Computational Mechanistic Studies of this compound Reactions

Computational mechanistic studies use theoretical models to map out the energy landscape of a chemical reaction, including transition states and intermediates. This provides a deep understanding of reaction pathways and kinetics.

No specific computational mechanistic studies for reactions involving this compound have been found in the literature. However, the high nucleophilicity of this compound suggests it would be an interesting substrate for various reactions, such as electrophilic aromatic substitution (after protonation), N-alkylation, and coordination with metal centers. Computational studies on related aminopyridines have explored their roles in catalysis and as ligands in coordination chemistry. For example, computational calculations have been used to understand substituent effects in the synthesis of 2-amino-4-methylpyridine analogues. nih.gov Future computational work on this compound could elucidate the mechanisms of its synthesis, degradation, or its interactions in biological systems.

Derivatization Strategies and Synthetic Transformations Involving 2 Amino 4 Dimethylamino 6 Methylpyridine

Methodologies for Chemical Derivatization for Enhanced Detection or Specific Research Purposes

Detailed search and analysis of scientific literature did not yield specific methodologies for the chemical derivatization of 2-Amino-4-dimethylamino-6-methylpyridine aimed at enhanced detection or for other specific research purposes. General derivatization techniques for aminopyridines, often employed in analytical chemistry to improve chromatographic separation or detection sensitivity, include acylation, silylation, and dansylation. For instance, 2-aminopyridine (B139424) can be derivatized to tag oligosaccharides for analysis by reversed-phase HPLC/MS. nih.gov However, specific protocols and applications for this compound are not documented in the available resources.

Synthetic Pathways for the Formation of Novel this compound Derivatives

While general synthetic strategies for substituted pyridines are well-established, specific synthetic pathways originating from this compound to form novel derivatives are not extensively reported. The reactivity of the functional groups present—the 2-amino group, the 4-dimethylamino group, and the pyridine (B92270) ring itself—offers potential avenues for modification.

Reactions at the Amino Group for Functionalization

Substitutions on the Pyridine Ring for Structure-Property Relationship Studies

The pyridine ring itself can undergo substitution reactions, although the existing substituents (amino, dimethylamino, and methyl groups) will influence the position and feasibility of further substitutions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, and substitutions tend to occur at the 3- and 5-positions. wikipedia.orgyoutube.com The presence of electron-donating groups, such as amino and dimethylamino, can activate the ring towards electrophilic substitution. Conversely, nucleophilic aromatic substitution typically occurs at the 2-, 4-, and 6-positions. wikipedia.org A study on 2-amino-4-methylpyridine (B118599) analogues demonstrated that substitutions at the 6-position of the pyridine ring were explored to investigate structure-activity relationships for inhibiting inducible nitric oxide synthase. nih.gov No specific studies detailing substitutions on the pyridine ring of this compound were identified.

Catalytic Applications of Related Dimethylaminopyridines in Organic Synthesis (e.g., DMAP as a nucleophilic catalyst)

While specific catalytic applications of this compound are not documented, its structural similarity to 4-(Dimethylamino)pyridine (DMAP) suggests potential as a nucleophilic catalyst. DMAP is a widely used and highly efficient catalyst in a variety of organic reactions. wikipedia.org

DMAP's catalytic activity stems from its high nucleophilicity, which is greater than that of pyridine, due to the electron-donating resonance effect of the dimethylamino group. wikipedia.org This enhanced nucleophilicity allows it to act as a potent acyl transfer agent.

Key applications of DMAP and its analogues as nucleophilic catalysts include:

Esterifications: DMAP is famously used to catalyze the esterification of alcohols with anhydrides, particularly for sterically hindered alcohols. wikipedia.orgresearchgate.net The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

Baylis-Hillman Reaction: DMAP can catalyze the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. wikipedia.org

Other Acylations and Functionalizations: DMAP is also employed in a broad range of other reactions, including silylations, tritylations, and the Staudinger synthesis of β-lactams. wikipedia.orgresearchgate.net It can also catalyze various alkylations, allylations, and benzylations. researchgate.net

Photoswitchable Catalysis: Functionalized DMAP derivatives have been incorporated into photoswitchable systems, allowing for the control of catalytic activity using light. For example, an azo-dimethylaminopyridine-functionalized Ni(II)-porphyrin has been used as a photoswitchable nucleophilic catalyst. nih.gov

The presence of the additional amino and methyl groups on the pyridine ring of this compound would likely modulate its basicity, nucleophilicity, and steric properties compared to DMAP, which would in turn affect its potential catalytic activity. However, without experimental data, its efficacy as a catalyst remains speculative.

Below is a table summarizing various reactions catalyzed by the related compound, 4-(Dimethylamino)pyridine (DMAP).

| Reaction Type | Substrates | Catalyst System | Outcome |

| Esterification | Alcohols and Acetic Anhydrides | DMAP | Formation of esters, effective for hindered alcohols. wikipedia.org |

| Baylis-Hillman Reaction | Aldehydes and Activated Alkenes | DMAP | Carbon-carbon bond formation. wikipedia.org |

| Silylation | Alcohols and Silyl (B83357) Halides | DMAP | Formation of silyl ethers. researchgate.net |

| Tritylation | Alcohols and Trityl Chloride | DMAP | Protection of alcohols as trityl ethers. wikipedia.org |

| Steglich Rearrangement | Oxazolones | DMAP | Rearrangement to form acylated azlactones. wikipedia.org |

| Staudinger Synthesis | Imines and Ketenes | DMAP | Synthesis of β-lactams. wikipedia.org |

| Aerobic Oxidation | Aryl α-Halo Esters | DMAP/Li₂CO₃ | Synthesis of aryl α-keto esters. acs.org |

Research Applications of 2 Amino 4 Dimethylamino 6 Methylpyridine in Advanced Materials and Fine Chemical Synthesis

Role as a Chemical Building Block for Complex Organic Scaffolds

2-Amino-4-dimethylamino-6-methylpyridine serves as a versatile precursor in the synthesis of more complex molecular structures. Its inherent functionalities—the pyridine (B92270) ring, a primary amino group, and a tertiary dimethylamino group—offer multiple reactive sites for building intricate organic scaffolds. Researchers have utilized this compound as a foundational element for constructing a variety of heterocyclic systems through reactions like condensation, cyclization, and substitution.

One key application is in the synthesis of fused-ring systems. For instance, aminopyridine derivatives can undergo cyclization reactions to form bicyclic and polycyclic structures. rsc.org The reaction of 2-aminopyridines with reagents like ethyl cyanoacetate (B8463686) can lead to the formation of naphthyridin-2-one derivatives, which are important scaffolds in medicinal chemistry. orientjchem.org Similarly, domino strategies involving aza-Michael additions have been employed to synthesize pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridine (B139424) derivatives, showcasing a pathway to complex heterocyclic frameworks under environmentally benign conditions. researchgate.net

The reactivity of the amino group is central to its role as a building block. It can be readily acylated or reacted with various electrophiles to introduce new functionalities. orientjchem.org These modified pyridines can then undergo further transformations. For example, multicomponent reactions involving aminopyridines, enaminones, and malononitrile (B47326) provide efficient, one-pot access to a diverse range of substituted 2-aminopyridine derivatives. nih.gov Such multicomponent strategies are highly valued in synthetic chemistry for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov

Furthermore, the pyridine nitrogen and the exocyclic amino groups are key participants in forming fused heterocyclic systems. Reactions with bifunctional reagents can lead to the construction of rings fused to the initial pyridine core. For example, the reaction of 2-amino-3,5-dicyanopyridines with hydrazine (B178648) hydrate (B1144303) yields pyrazolo[3,4-b]pyridine structures. orientjchem.org These reactions highlight the utility of the aminopyridine scaffold in creating diverse and complex chemical architectures.

Table 1: Examples of Complex Scaffolds Synthesized from Aminopyridine Derivatives This table is interactive. You can sort and filter the data.

| Starting Material Class | Reagent(s) | Resulting Scaffold | Reaction Type |

|---|---|---|---|

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (B1165640) (TFAA) | 6-Azaindoles | Electrophilic Cyclization |

| 2-Aminopyridines | Ethyl acetoacetate | Pyrido[1,2-a]pyrimidin-4-ones | Aza-Michael Addition/Cyclization |

| 2-Amino-3,5-dicyanopyridines | Hydrazine hydrate | Pyrazolo[3,4-b]pyridines | Condensation/Cyclization |

| 2-Aminopyridines | Enaminones, Malononitrile | Substituted 2-Aminopyridines | Multicomponent Reaction |

Development of Nonlinear Optical Materials Based on this compound Analogues and Co-crystals

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Aminopyridine derivatives, including analogues of this compound, are promising candidates for NLO materials due to their molecular structure, which often features a π-conjugated system with electron-donating (amino) and electron-withdrawing (pyridine nitrogen) groups. ijiset.com This intramolecular charge transfer character is a key contributor to a high second-order NLO response. nih.gov

The strategy of co-crystallization has emerged as a powerful tool in crystal engineering to design materials with desired properties. mdpi.com By combining an organic molecule like an aminopyridine with a co-former, it is possible to create non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG), a key NLO effect. nih.gov For example, single crystals of 2-amino-4-methylpyridinium cyanoacetate (2A4MPC) have been successfully grown and shown to belong to the monoclinic crystal system, demonstrating the potential of this approach. researchgate.netspringerprofessional.de

Computational studies, often using Density Functional Theory (DFT), play a crucial role in predicting the NLO properties of new materials. nih.gov These studies can calculate hyperpolarizability, a measure of the NLO response of a single molecule. ijiset.com Research on various aminopyridines has shown that strategic substitution on the pyridine ring can dramatically increase hyperpolarizability values. ijiset.com Specifically, the combination of strong donor and acceptor groups enhances the NLO response. researchgate.net

Experimental validation of NLO properties is often performed using the Z-scan technique or by measuring the SHG efficiency of powdered samples relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP). nih.govresearchgate.net Studies on Schiff bases derived from 4-aminoantipyrine, another class of NLO-active organic compounds, have shown SHG efficiencies several times that of KDP, indicating the high potential of such engineered molecular systems. nih.gov The development of 6-alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles has also yielded compounds that exhibit fluorescence in both solution and the solid state, highlighting their potential in optical applications. sciprofiles.com

Supramolecular Chemistry and Co-Crystal Engineering with this compound and Related Systems

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, with hydrogen bonding being a particularly important tool for creating organized structures. nih.govmdpi.com 2-Aminopyridine and its derivatives are excellent building blocks for supramolecular chemistry and co-crystal engineering due to their ability to form specific and robust hydrogen-bonding patterns. rsc.orgnih.gov The amino group acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor.

A common and highly predictable hydrogen-bonding pattern formed by 2-aminopyridinium cations and carboxylate anions is the R²₂(8) ring motif. nih.govnih.govresearchgate.net This motif involves a pair of N-H···O hydrogen bonds between the protonated pyridine and the amino group of the cation and the two oxygen atoms of the carboxylate group of the anion. nih.gov This reliable interaction, known as a supramolecular synthon, is a cornerstone of designing co-crystals with specific architectures. nih.gov

Co-crystal engineering with aminopyridines is particularly relevant in the pharmaceutical field. By forming co-crystals between an active pharmaceutical ingredient (API) and a co-former like an aminopyridine, it is possible to modify crucial physicochemical properties of the drug, such as solubility and stability, without altering its chemical structure. rsc.orgnih.govgoogle.com

Table 2: Common Hydrogen-Bonding Motifs in Aminopyridine Co-crystals This table is interactive. You can sort and filter the data.

| Interacting Species | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Motif |

|---|---|---|---|

| Aminopyridinium & Carboxylate | N-H (ring), N-H (amino) | O-C=O (carboxylate) | R²₂(8) |

| Aminopyridinium & Aminopyridine | N-H (amino) | N (ring) | R²₂(8) |

| Aminopyridinium & Picrate | N-H (ring), N-H (amino) | O (phenolic), O (nitro) | R²₁(6), R¹₂(6) |

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis (Academic Perspective)

From an academic standpoint, this compound and its structural relatives are valuable intermediates for synthesizing compounds with potential biological activity. The pyridine ring is a core structure in numerous agrochemicals and pharmaceuticals. agropages.com

In agrochemical research, methylpyridine derivatives are foundational for creating a new generation of pesticides that are often more efficient and have better environmental profiles than older classes of compounds. agropages.com For example, derivatives like 2-chloro-6-trichloromethyl pyridine, which can be synthesized from 2-methylpyridine, are precursors to insecticides. agropages.com The introduction of different functional groups onto the pyridine ring allows for the fine-tuning of biological activity.

In the pharmaceutical arena, aminopyridines are recognized as "privileged structures" that are frequently found in bioactive molecules. A significant area of research has been the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov A series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as potent iNOS inhibitors. nih.govnih.govwustl.edu In this context, the 2-amino-4-methylpyridine scaffold serves as the core of the inhibitor, with various substituents added at the 6-position to optimize potency and selectivity. nih.govacs.org

The synthesis of these potential therapeutic agents often involves multi-step sequences starting from a simple aminopyridine. For example, to create analogues for iNOS inhibition, the amino group of 2-amino-4-methylpyridine is often first protected, followed by lithiation at the 6-position to allow for the introduction of various side chains. nih.gov This synthetic flexibility makes aminopyridines powerful platforms for drug discovery and development, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov These academic explorations lay the groundwork for the potential development of new drugs and agrochemicals. researchgate.net

Future Perspectives and Challenges in Research on 2 Amino 4 Dimethylamino 6 Methylpyridine

Development of Sustainable and Efficient Synthetic Routes for Pyridine (B92270) Derivatives

A significant challenge in modern chemistry is the development of environmentally friendly and efficient methods for synthesizing complex molecules. citedrive.comresearchgate.net Traditional pyridine syntheses often require harsh conditions and produce considerable waste. Future research is geared towards greener alternatives. citedrive.comnih.gov Methodologies such as one-pot multicomponent reactions, the use of environmentally benign solvents, and microwave-assisted synthesis are becoming more prevalent as they offer advantages like high yields, shorter reaction times, and reduced costs. researchgate.netnih.gov

Furthermore, the direct C-H functionalization of pyridine rings is a highly sought-after strategy. researchgate.net This approach is atom-economical, as it avoids the need for pre-functionalized starting materials, thus simplifying synthetic pathways. researchgate.net The development of novel catalysts, including reusable and eco-friendly options like activated fly ash, is also a promising direction for making the synthesis of pyridine derivatives like 2-Amino-4-dimethylamino-6-methylpyridine more sustainable. bhu.ac.in

| Synthetic Strategy | Key Advantages | Representative Challenges |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Scope and regioselectivity control. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Scalability, specialized equipment requirements. |

| C-H Functionalization | High atom economy, straightforward access to derivatives. researchgate.net | Regioselectivity, development of versatile catalysts. researchgate.netacs.org |

| Green Catalysts | Reusability, reduced environmental impact, mild conditions. bhu.ac.in | Catalyst stability and efficiency. |

Advanced Characterization Techniques for Solid-State Phenomena and Dynamic Processes

A deep understanding of the solid-state properties and dynamic behaviors of a compound is crucial for its application. For pyridine derivatives, advanced characterization techniques are indispensable for elucidating structure-property relationships. Spectroscopic methods such as FT-IR and NMR, alongside mass spectrometry, are fundamental for confirming the chemical structures of newly synthesized derivatives. bhu.ac.intandfonline.com

Future research will increasingly rely on more sophisticated techniques to probe the nuances of crystal packing, polymorphism, and intermolecular interactions. For instance, single-crystal X-ray diffraction provides definitive structural data, which is vital for understanding biological activity and material properties. mdpi.com Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions that govern the crystal structure. mdpi.com These advanced methods are critical for predicting and controlling the physical properties of materials based on this compound.

Rational Design of New Derivatives with Tunable Electronic and Optical Properties

The ability to fine-tune the electronic and optical properties of pyridine derivatives by modifying their structure is a key driver of innovation. mdpi.com The rational design of new molecules based on the this compound scaffold allows for the creation of materials with tailored characteristics for specific applications, such as in advanced materials or as therapeutic agents. rsc.orgnih.govrsc.org

By strategically introducing different functional groups, researchers can adjust the electronic distribution within the pyridine ring. mdpi.com This modulation can influence a molecule's light absorption and emission properties, making such derivatives candidates for use in organic electronics or as fluorescent probes. rsc.org This design-led approach, where specific properties are targeted through precise structural modifications, is a significant future direction. For example, a series of 2-amino-4-methylpyridine (B118599) analogues were designed and synthesized to act as inhibitors for inducible nitric oxide synthase, demonstrating the potential for targeted therapeutic design. wustl.edunih.govnih.gov

Interdisciplinary Research Integrating Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental work is becoming essential for accelerating the discovery and development of new chemical entities. nih.govresearchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), allow for the prediction of molecular geometries, electronic properties, and reactivity before a molecule is ever synthesized in a lab. tandfonline.comnih.gov

This integrated approach enables a more rational design process. For instance, computational screening can identify promising derivative structures with desired properties, which can then be prioritized for synthesis and experimental validation. researchgate.net Molecular docking studies can predict how a molecule might interact with a biological target, guiding the development of new potential drugs. mdpi.com This combination of in silico and in vitro/in vivo studies provides a comprehensive understanding that is difficult to achieve with either approach alone and represents a powerful paradigm for future research on this compound and its analogues. tandfonline.commdpi.com

Q & A

Q. What are the standard synthesis protocols for 2-Amino-4-dimethylamino-6-methylpyridine and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, derivatives with fluorinated side chains can be synthesized using NaH/THF for alkylation (e.g., compound 14 in , % yield) followed by deprotection (e.g., compound 15 , 81% yield). Critical steps include:

- Reagent selection : BrCH₂CH₂F for fluoropropyl chains ().

- Purification : Column chromatography or recrystallization (e.g., compound 18 , 55% yield as a yellow solid).

- Validation : ¹H/¹⁹F NMR to confirm substituent positions ( ).

| Derivative | Key Reagents | Yield | Characterization | Reference |

|---|---|---|---|---|

| 14 | NaH, 1-bromo-2-fluoroethane | 31% | ¹H NMR (δ 2.35, s, 3H) | |

| 15 | Deprotection of 14 | 81% | ¹⁹F NMR (-218 ppm) | |

| 18 | BrCH₂CH₂F, Et₂O | 55% | MP: >300°C (decomp.) |

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: ¹H NMR identifies methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm), while ¹⁹F NMR confirms fluorinated substituents (e.g., δ -218 ppm for compound 15 ) . For advanced validation:

Q. What are the solubility and stability considerations for this compound in different solvents?

Methodological Answer:

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with amino groups. Hydrophobic derivatives (e.g., compound 17 ) show limited aqueous solubility .

- Stability : Store under inert gas (Ar) at -20°C to prevent oxidation. Avoid prolonged exposure to light ().

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Q. How to address contradictions in biological activity data across different studies?

Methodological Answer:

- Assay standardization : Use consistent enzyme sources (e.g., recombinant human DHFR for inhibition studies) .

- Control experiments : Compare with known inhibitors (e.g., methotrexate) to validate assay conditions ( ).

- Meta-analysis : Reconcile divergent IC₅₀ values by adjusting for solvent effects (DMSO vs. water) .

Q. What advanced computational methods predict the compound's interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to DHFR’s active site (PDB: 1U72). Key interactions include H-bonding with Asp27 and π-stacking with Phe31 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns ( ).

- QSAR models : Correlate substituent electronegativity (e.g., -F groups) with inhibitory potency ().

Data Contradiction Analysis

Example : Conflicting yields in fluorinated derivative synthesis.

- Root cause : Varying purity of BrCH₂CH₂F ( vs. 8).

- Resolution : Pre-distill reagents or use anhydrous conditions .

Safety and Handling

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood ().

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.